

Physicochemical properties of 2-Aminopyrimidin-5-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminopyrimidin-5-ol

Cat. No.: B019461

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Aminopyrimidin-5-ol**

Introduction

2-Aminopyrimidin-5-ol is a heterocyclic organic compound belonging to the pyrimidine family. As an endogenous metabolite, its structure is of interest to researchers in medicinal chemistry and drug development.^[1] A comprehensive understanding of its physicochemical properties is essential for its potential application in synthesis, biological assays, and formulation development. This document provides a detailed overview of its core properties, experimental protocols for its characterization, and logical workflows relevant to its study.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **2-Aminopyrimidin-5-ol** are summarized below. These properties are critical for predicting its behavior in various chemical and biological environments.

Property	Value	Source(s)
IUPAC Name	2-amino-5-pyrimidinol	[2]
CAS Number	143489-45-6	[1] [2]
Molecular Formula	C ₄ H ₅ N ₃ O	[1] [2]
Molecular Weight	111.10 g/mol	[1]
Appearance	Solid	[1] [2]
Solubility	DMSO: 125 mg/mL (1125.11 mM)	[1]
Storage Conditions	4°C, protect from light. In solvent: -80°C (6 months); -20°C (1 month).	[1]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the synthesis and analysis of **2-Aminopyrimidin-5-ol**. The following sections outline relevant experimental procedures.

Synthesis Protocol: General Method for Substituted 2-Aminopyrimidines

While a specific protocol for **2-Aminopyrimidin-5-ol** is not detailed in the provided results, a general and robust method for synthesizing substituted 2-aminopyrimidines involves the condensation of a β -dicarbonyl compound (or a functional equivalent) with guanidine.[\[3\]](#)[\[4\]](#) This approach can be adapted for the target molecule.

Objective: To synthesize 2-aminopyrimidine derivatives via microwave-assisted condensation.

Materials:

- Appropriate β -ketoester or β -aldehydoester (e.g., a derivative that would yield the 5-hydroxy group upon reaction or deprotection)
- Guanidine hydrochloride

- Potassium carbonate (K_2CO_3)
- Ethanol (for recrystallization)

Procedure:

- Combine the chosen β -ketoester or β -aldehydoester (1 equivalent), guanidine hydrochloride (1 equivalent), and K_2CO_3 in a microwave-safe reaction vessel.[4]
- The reaction can be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent like DMF.[3]
- Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 210 W) for a period of 7-12 minutes, or until the reaction is complete.[3]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
- Upon completion, allow the mixture to cool to room temperature.
- Add distilled water to the crude mixture to precipitate the product.[3]
- Collect the solid precipitate by filtration and wash it thoroughly with cold water.[3]
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminopyrimidine derivative.[3]
- Confirm the structure of the synthesized compound using spectroscopic methods like NMR, IR, and Mass Spectrometry.[3]

Physicochemical Property Determination

1. Melting Point Determination

Objective: To determine the melting point range of a solid sample.

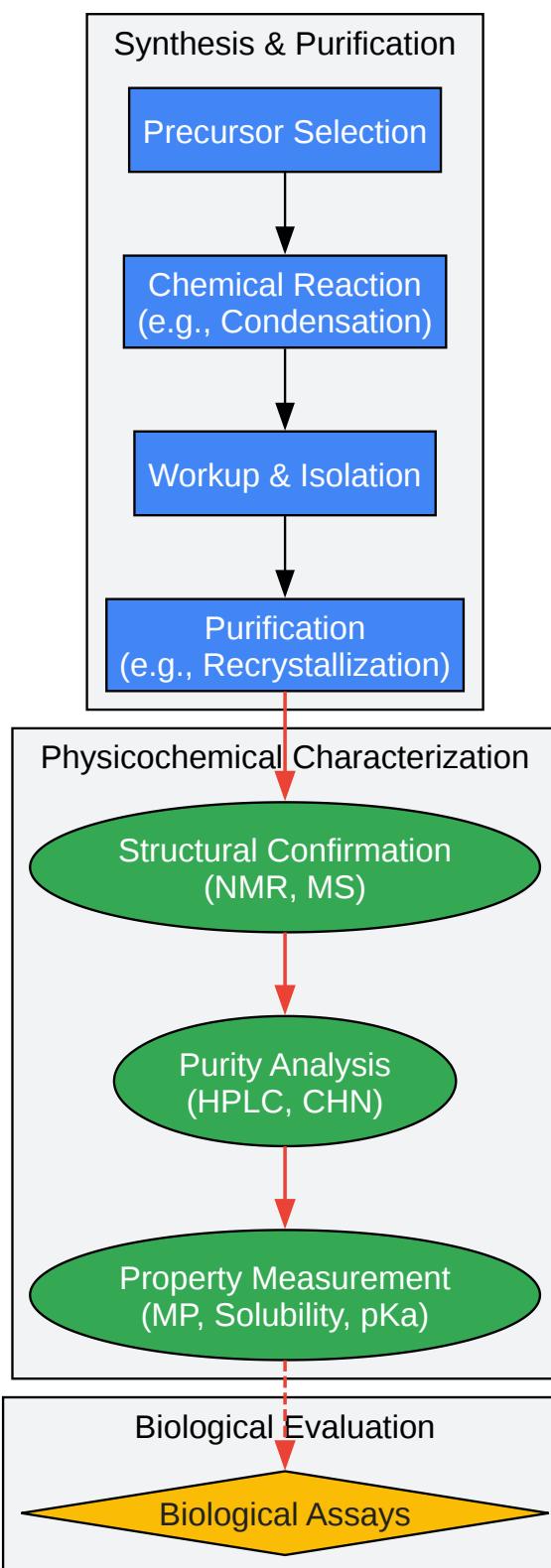
Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

Procedure:

- Ensure the synthesized **2-Aminopyrimidin-5-ol** sample is completely dry and finely powdered.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the melting point apparatus.
- Heat the sample at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting range.
- Allow the apparatus to cool. Using a new sample, heat again at a slower rate (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.
- Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range T_1-T_2 .

2. Solubility Determination

Objective: To determine the solubility of **2-Aminopyrimidin-5-ol** in a specific solvent (e.g., DMSO).


Procedure:

- Prepare a series of vials with a fixed volume of the solvent (e.g., 1 mL of DMSO).
- Add incrementally increasing, pre-weighed amounts of **2-Aminopyrimidin-5-ol** to each vial.
- After each addition, cap the vial and vortex or sonicate until the solid is fully dissolved.[1] Use of an ultrasonic bath may be necessary.[1]
- The solubility is determined as the maximum concentration at which the compound remains fully dissolved at a specified temperature (e.g., room temperature).

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel chemical entity like **2-Aminopyrimidin-5-ol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Aminopyrimidin-5-ol | 143489-45-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physicochemical properties of 2-Aminopyrimidin-5-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b019461#physicochemical-properties-of-2-aminopyrimidin-5-ol\]](https://www.benchchem.com/product/b019461#physicochemical-properties-of-2-aminopyrimidin-5-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com